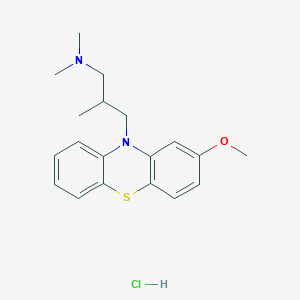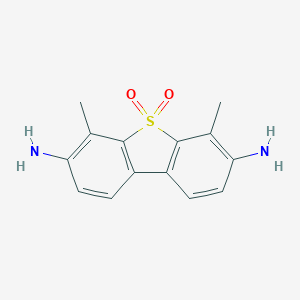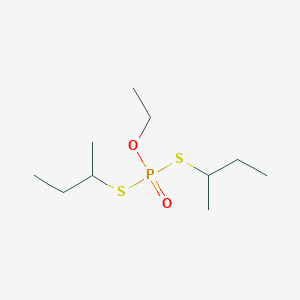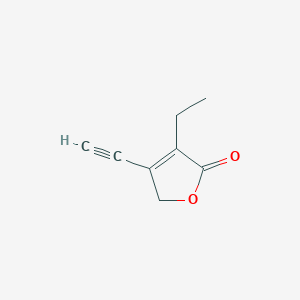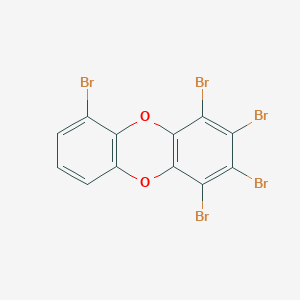
1,2,3,4,6-Pentabromooxanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6-Pentabromooxanthrene, also known as PBOX, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known to have carcinogenic properties. However, PBOX has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer drugs.
Wirkmechanismus
1,2,3,4,6-Pentabromooxanthrene exerts its anticancer effects through multiple mechanisms. It binds to tubulin, a protein that forms the microtubule network, and disrupts its function, leading to cell cycle arrest and apoptosis. 1,2,3,4,6-Pentabromooxanthrene also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. Additionally, 1,2,3,4,6-Pentabromooxanthrene has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
1,2,3,4,6-Pentabromooxanthrene has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, it can cause DNA damage and oxidative stress in cancer cells, leading to cell death. 1,2,3,4,6-Pentabromooxanthrene has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4,6-Pentabromooxanthrene has several advantages for lab experiments, including its high specificity for cancer cells, low toxicity in normal cells, and ability to sensitize cancer cells to radiation therapy. However, its complex synthesis method and limited solubility in aqueous solutions pose challenges for its use in experiments. Additionally, 1,2,3,4,6-Pentabromooxanthrene has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1,2,3,4,6-Pentabromooxanthrene. One potential direction is to investigate its efficacy in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to better understand its potential use in clinical settings. Additionally, further research is needed to elucidate its mechanism of action and identify potential biomarkers for predicting its efficacy in cancer therapy.
In conclusion, 1,2,3,4,6-Pentabromooxanthrene is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and limited solubility pose challenges for its use in experiments, but its low toxicity in normal cells and ability to sensitize cancer cells to radiation therapy make it a potential candidate for cancer therapy. Further research is needed to elucidate its mechanism of action and identify potential biomarkers for predicting its efficacy in clinical settings.
Synthesemethoden
1,2,3,4,6-Pentabromooxanthrene can be synthesized through a series of chemical reactions starting from 2-nitrofluorene. The synthesis involves the reduction of the nitro group to an amine, followed by bromination at specific positions to obtain the desired product. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6-Pentabromooxanthrene has been extensively studied in various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1,2,3,4,6-Pentabromooxanthrene also disrupts the microtubule network, which is essential for cell division, leading to cell cycle arrest. Furthermore, 1,2,3,4,6-Pentabromooxanthrene has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
103456-36-6 |
|---|---|
Produktname |
1,2,3,4,6-Pentabromooxanthrene |
Molekularformel |
C12H3Br5O2 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
1,2,3,4,6-pentabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Br5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H |
InChI-Schlüssel |
YPFFNRNCRCZYKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Synonyme |
PENTABROMODIBENZO-PARA-DIOXIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




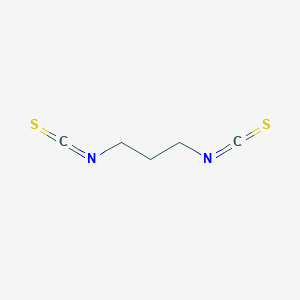


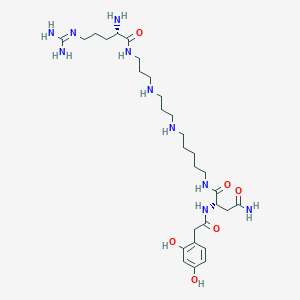
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
